3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline
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Overview
Description
3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline typically involves multiple steps. One common method includes the reaction of 3,5-dichloroaniline with a phosphoramide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-dichloroaniline: A simpler analogue with similar reactivity but lacking the phosphoramide and nitrophenyl groups.
4-nitroaniline: Shares the nitro group but differs in overall structure and reactivity.
Phosphoramide derivatives: Compounds with similar phosphoramide groups but different substituents.
Uniqueness
3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N2O5P/c1-11-6-7-25-27(24,26-11)17(12-2-4-16(5-3-12)21(22)23)20-15-9-13(18)8-14(19)10-15/h2-5,8-11,17,20H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJQYVPQVLORQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOP(=O)(O1)C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N2O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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